Creatinol sulfate
Overview
Description
Creatinol sulfate is a chemical compound known for its potential benefits in enhancing muscle performance and recovery. It is a derivative of creatine, a well-known supplement used by athletes to improve strength and endurance. This compound is often used in dietary supplements and has been studied for its various applications in health and sports nutrition.
Preparation Methods
Synthetic Routes and Reaction Conditions
Creatinol sulfate is synthesized by chemically reacting N-methyl-amino-ethanol, cyanamide, and sulfuric acid. The reaction involves the following steps:
Reaction of N-methyl-amino-ethanol and cyanamide: These two compounds are mixed in a molar ratio of approximately 2:1.
Addition of sulfuric acid: Sulfuric acid is added to the mixture to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH levels. The product is then purified through filtration and crystallization processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Creatinol sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Various halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different sulfonic acids, while substitution reactions can yield various substituted creatinol derivatives .
Scientific Research Applications
Creatinol sulfate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Research has shown that this compound can enhance cellular energy metabolism and improve muscle function.
Medicine: It is investigated for its potential therapeutic benefits in treating muscle-related disorders and improving cardiac function.
Industry: This compound is used in the formulation of dietary supplements and sports nutrition products.
Mechanism of Action
Creatinol sulfate exerts its effects primarily through its role in energy metabolism. In muscle cells, it helps maintain adenosine triphosphate levels by donating phosphate groups to adenosine diphosphate, thereby regenerating adenosine triphosphate. This process is catalyzed by creatine kinase enzymes. Additionally, this compound stabilizes cellular membranes and protects cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Creatine monohydrate: The most commonly used form of creatine in dietary supplements.
Creatine phosphate: Another derivative of creatine with similar applications in energy metabolism.
Creatine ethyl ester: A modified form of creatine that is claimed to have better absorption properties.
Uniqueness of Creatinol Sulfate
This compound is unique due to its higher solubility compared to other creatine derivatives. This property makes it more effective in certain applications, particularly in liquid formulations. Additionally, this compound has shown potential benefits in improving cardiac function, which is not as prominent in other creatine derivatives .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-1-methylguanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3O.H2O4S/c2*1-7(2-3-8)4(5)6;1-5(2,3)4/h2*8H,2-3H2,1H3,(H3,5,6);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBURPYFRPXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=N)N.CN(CCO)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50648-53-8 | |
Record name | Creatinol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[N-(2-hydroxyethyl)-N-methylguanidinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CREATINOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2845U0LW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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